1H,1H-Perfluorononylamine
Overview
Description
Biochemical Analysis
Biochemical Properties
1H,1H-Perfluorononylamine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt the normal function of mitochondria, leading to changes in energy production and metabolic flux . Additionally, it can alter the expression of genes involved in oxidative stress responses, further impacting cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can cause significant toxicity, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of various substrates. This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites within the cell to exert its actions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is often found in the mitochondria, where it can affect energy production and metabolic processes. Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1H,1H-Perfluorononylamine typically involves the reaction of perfluorinated alkyl iodides with ammonia or amines under specific conditions. One common method includes the use of a perfluorinated alkyl iodide and an amine in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H,1H-Perfluorononylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H,1H-Perfluorononylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into fluorinated drugs often involves this compound due to its unique properties, such as increased metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1H,1H-Perfluorononylamine involves its interaction with specific molecular targets and pathways. The high fluorine content of the compound allows it to interact with hydrophobic regions of proteins and membranes, affecting their structure and function. This interaction can lead to changes in enzyme activity, membrane permeability, and signal transduction pathways .
Comparison with Similar Compounds
1H,1H-Perfluorononylamine can be compared with other similar fluorinated amines, such as:
1H,1H-Perfluorooctylamine: This compound has a shorter perfluorinated chain, resulting in different physical and chemical properties.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononan-1-amine: This is another name for this compound, highlighting its structural uniqueness.
2,2,3,3,3-Pentafluoropropylamine: This compound has fewer fluorine atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its longer perfluorinated chain, which imparts distinct properties such as higher hydrophobicity and thermal stability compared to shorter-chain fluorinated amines .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1,27H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVFAVFXCUPMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379930 | |
Record name | 1H,1H-Perfluorononylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-47-5 | |
Record name | 1H,1H-Perfluorononylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Nonanamine, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H,1H-Perfluorononylamine interact with jute and what are the downstream effects?
A1: In this study, this compound is grafted onto the lignin component of jute fibers through a laccase-mediated reaction []. Laccase, an enzyme, catalyzes the oxidation of PFNL, generating reactive species. These reactive species then interact with the lignin on the jute surface, forming covalent bonds. This grafting process leads to the incorporation of fluorine atoms on the jute surface, increasing its hydrophobicity (water repellency) []. The contact angle, a measure of hydrophobicity, significantly increases after PFNL grafting, indicating the altered surface properties of the jute fibers [].
Q2: Can you elaborate on the material compatibility of this compound in this specific application?
A2: The research demonstrates the compatibility of this compound with jute fibers, specifically with the lignin component []. The laccase-mediated grafting method proves to be effective in attaching PFNL onto the jute surface without causing significant structural damage to the fibers. The resulting modified jute exhibits enhanced hydrophobicity, showcasing the successful integration of PFNL into the material []. This modification suggests potential applications of this treated jute in environments where water repellency is beneficial.
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